1-Ethyl-3,5-dimethoxybenzene
Overview
Description
1-Ethyl-3,5-dimethoxybenzene is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group and two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 3,5-dimethoxybenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Ethyl-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-3,5-dimethoxybenzene involves its interaction with various molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of methoxy groups enhances the electron density on the benzene ring, making it more reactive towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2,4-dimethoxybenzene
- 1-Ethyl-3,4-dimethoxybenzene
- 1-Ethyl-2,5-dimethoxybenzene
Uniqueness
1-Ethyl-3,5-dimethoxybenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The presence of methoxy groups at the 3 and 5 positions enhances its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions compared to its isomers .
Properties
IUPAC Name |
1-ethyl-3,5-dimethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDCHVJLUPXEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335376 | |
Record name | Benzene, 1,3-dimethoxy-5-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51768-56-0 | |
Record name | Benzene, 1,3-dimethoxy-5-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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